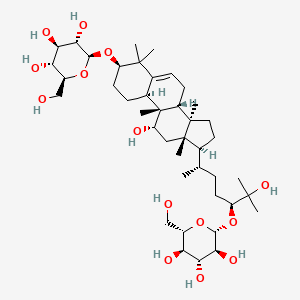

Mogroside IIe

Description

Mogroside IIe is a natural product found in Siraitia grosvenorii and Siraitia with data available.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(9-13-29(39(4,5)52)56-37-35(51)33(49)31(47)25(19-44)54-37)21-15-16-40(6)26-12-10-22-23(42(26,8)27(45)17-41(21,40)7)11-14-28(38(22,2)3)55-36-34(50)32(48)30(46)24(18-43)53-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27-,28+,29-,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXIMWMLKSCVTD-JLRHFDOOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317286 | |

| Record name | Mogroside II-E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88901-38-6 | |

| Record name | Mogroside II-E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88901-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mogroside II-E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mogroside IIe structure and chemical properties

An In-depth Technical Guide to Mogroside IIe: Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a prominent cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. While its closely related compound, Mogroside V, is renowned for its intense sweetness, this compound is characterized by a bitter taste and serves as a crucial precursor in the biosynthesis of the sweeter mogrosides.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and analysis are presented, alongside a depiction of its interaction with the Interleukin-9 signaling pathway. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential and biochemical significance of this natural compound.

Chemical Structure and Identification

This compound is a glycoside of the aglycone mogrol. Its structure consists of a tetracyclic triterpene core with two glucose moieties attached.

IUPAC Name: (3β,9β,10α,11α,24R)-11,25-Dihydroxy-9-methyl-19-norlanost-5-ene-3,24-diyl bis-beta-D-glucopyranoside[3]

Synonyms: MOGROSIDE II E[3]

CAS Number: 88901-38-6[4]

Molecular Formula: C₄₂H₇₂O₁₄

Molecular Weight: 801.01 g/mol

Physicochemical Properties

| Property | Value | Source |

| Appearance | White solid | |

| Taste | Bitter | |

| Solubility | Soluble in water and ethanol. Soluble in organic solvents like DMSO and dimethylformamide. | Various |

| Stability | While specific stability data for this compound is limited, the related Mogroside V is heat stable between 100 to 150°C and stable in a pH range of 3 to 12 when refrigerated. This suggests that this compound may exhibit similar stability under certain conditions. |

Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry is a key technique for the identification and characterization of this compound.

-

ESI-TOF-MS (Negative Ion Mode): A prominent [M-H]⁻ ion is observed at m/z 799.4738, which corresponds to the molecular formula C₄₂H₇₂O₁₄ (calculated for C₄₂H₇₁O₁₄: 799.4844).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete ¹H and ¹³C NMR assignments for this compound have been reported and are crucial for its structural elucidation. The data presented below were acquired in CD₃OD.

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| Aglycone | ||

| 3 | 88.9 | 3.25, dd, 11.5, 4.5 |

| 5 | 141.1 | - |

| 6 | 121.2 | 5.65, m |

| 11 | 70.9 | 4.45, dd, 9.5, 5.0 |

| 24 | 78.9 | 3.75, m |

| 25 | 72.1 | - |

| Glucosyl Moiety at C-3 | ||

| 1' | 104.5 | 4.55, d, 7.8 |

| Glucosyl Moiety at C-24 | ||

| 1'' | 103.9 | 4.62, d, 7.8 |

Note: This is a partial list of NMR assignments. For complete data, refer to the cited literature.

Experimental Protocols

Isolation and Purification of this compound

The following protocol details a common method for the extraction and purification of this compound from its natural source, the unripe fruits of Siraitia grosvenorii.

-

Extraction:

-

Crush fresh, unripe (20–30 day-old) Luo Han Guo fruits.

-

Boil the crushed fruit in water at 100°C for 1 hour. Repeat this step three times.

-

Filter the boiled mixture and combine the filtrates.

-

-

Initial Chromatographic Separation:

-

Subject the combined filtrate to D101 macroporous resin column chromatography.

-

Elute with a gradient of H₂O/EtOH (from 1:0 to 2:8).

-

Collect the fraction eluted with 50%–80% EtOH.

-

-

Final Purification:

-

Further separate the collected fraction using ODS (octadecylsilane) column chromatography.

-

Elute with 45% EtOH to obtain purified this compound.

-

High-Performance Liquid Chromatography (HPLC) Analysis

Quantitative analysis of this compound can be performed using the following HPLC method.

-

Instrument: Agilent 1200 HPLC system or equivalent.

-

Column: YMC-pack ODS-AQ (4.6 × 250 mm).

-

Mobile Phase: A gradient of 13.5%–35% (v/v) acetonitrile in water.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 209 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For more sensitive detection and structural confirmation, an LC-MS method can be employed.

-

Instrument: Agilent 1100 LC/MSD Trap instrument or equivalent.

-

Chromatographic Conditions: Same as the HPLC method described above.

-

MS Detection: Electrospray ionization (ESI) in negative ion mode.

-

Mass Acquisition Range: 150 to 2000 Daltons.

Biological Activity and Signaling Pathways

This compound has been shown to possess a range of biological activities, including antioxidant and anti-inflammatory effects. A notable mechanism of action is its role in ameliorating acute pancreatitis through the suppression of the Interleukin-9 (IL-9)/Interleukin-9 Receptor (IL-9R) signaling pathway.

Inhibition of the IL-9/IL-9R Signaling Pathway in Acute Pancreatitis

In the context of acute pancreatitis, inflammatory stimuli such as cerulein and lipopolysaccharide (LPS) lead to an increase in the production of IL-9, primarily from Th9 cells. IL-9 then binds to its receptor (IL-9R) on pancreatic acinar cells, triggering a cascade of downstream events that contribute to the pathology of the disease.

This compound has been demonstrated to intervene in this pathway by reducing the levels of IL-9. This inhibitory action leads to several beneficial downstream effects:

-

Reduction of Cytosolic Calcium Overload: The IL-9/IL-9R signaling contributes to an increase in intracellular calcium levels, a key factor in the premature activation of digestive enzymes. By inhibiting this pathway, this compound helps to normalize calcium homeostasis.

-

Modulation of Autophagy: Impaired autophagy is another hallmark of acute pancreatitis. This compound, through its action on the IL-9 pathway, helps to restore normal autophagic processes.

-

Decreased Digestive Enzyme Activity: The culmination of these effects is a significant reduction in the activity of digestive enzymes such as trypsin and cathepsin B within the pancreatic acinar cells. This prevents the autodigestion of the pancreas and subsequent tissue damage.

The following diagram illustrates the proposed mechanism of action of this compound in the context of acute pancreatitis.

Caption: this compound's inhibitory effect on the IL-9 signaling pathway in acute pancreatitis.

Conclusion

This compound, while often overshadowed by its sweeter counterpart Mogroside V, is a compound of significant scientific interest. Its role as a biosynthetic precursor and its distinct bitter taste provide avenues for research into structure-activity relationships of sweet and bitter compounds. Furthermore, its demonstrated anti-inflammatory properties, particularly the inhibition of the IL-9/IL-9R pathway, highlight its potential as a lead compound for the development of novel therapeutics for conditions such as acute pancreatitis. The detailed chemical and experimental data provided in this guide are intended to facilitate further exploration of this compound's multifaceted biological functions and potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cas 88901-38-6,MogrosideIIE | lookchem [lookchem.com]

- 4. Cucurbitane Glycosides Derived from this compound: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Mogroside IIe from Squalene: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of Mogroside IIe, a key intermediate in the production of the intensely sweet mogrosides derived from the fruit of Siraitia grosvenorii. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the enzymatic conversions, relevant quantitative data, and experimental methodologies.

Introduction to Mogroside Biosynthesis

Mogrosides are a group of triterpenoid glycosides responsible for the sweet taste of monk fruit (Siraitia grosvenorii). Their biosynthesis begins with the cyclization of the common triterpene precursor, squalene. A series of enzymatic reactions, including epoxidation, cyclization, hydrolysis, hydroxylation, and glycosylation, lead to the formation of a variety of mogroside compounds. This compound is a crucial early-stage glycosylated intermediate in this pathway. The elucidation of this pathway has been made possible through a combination of whole-genome sequencing, transcriptomic analysis of developing fruit, and functional expression of candidate genes.[1][2]

The Core Biosynthetic Pathway from Squalene to Mogrol

The initial phase of mogroside biosynthesis involves the conversion of squalene to the aglycone, mogrol. This process is catalyzed by four key enzyme families.

Squalene Epoxidation

The pathway is initiated by the epoxidation of squalene to 2,3-oxidosqualene, and further to 2,3;22,23-dioxidosqualene. This reaction is catalyzed by squalene epoxidases (SQEs) .[3] In S. grosvenorii, two key isoforms, SgSQE1 and SgSQE2 , have been identified.[4]

Cyclization to Cucurbitadienol

The cyclization of 2,3-oxidosqualene is a critical branching point for the synthesis of various triterpenoids. In mogroside biosynthesis, cucurbitadienol synthase (CS) , encoded by the gene SgCS , catalyzes the cyclization of 2,3-oxidosqualene to form the foundational cucurbitane skeleton of cucurbitadienol.[5]

Epoxide Hydrolysis

Following cyclization, an epoxide hydrolysis step is crucial. The enzyme epoxide hydrolase 2 (EPH2) , encoded by SgEPH2 , is responsible for the hydrolysis of 24,25-epoxycucurbitadienol to yield 24,25-dihydroxycucurbitadienol.

Hydroxylation by Cytochrome P450s

The final steps in mogrol synthesis involve a series of hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s) . The most well-characterized of these is CYP87D18 , which is a multifunctional enzyme responsible for the oxidation at the C-11 position of cucurbitadienol to produce 11-oxocucurbitadienol and 11-hydroxycucurbitadienol. The specific CYP450 enzymes responsible for the hydroxylations at the C-24 and C-25 positions are still under investigation.

Glycosylation Pathway to this compound

Once mogrol is synthesized, it undergoes a series of glycosylation steps, catalyzed by UDP-glucosyltransferases (UGTs) , to produce the various mogrosides. This compound is the product of the initial di-glucosylation of mogrol.

The formation of this compound from mogrol involves two key UGTs:

-

UGT74AC1 has been shown to catalyze the transfer of a glucose moiety to the C-3 hydroxyl group of mogrol, forming mogroside IE.

-

UGT720-269-1 is a versatile enzyme that can catalyze the primary glucosylation at both the C-3 and C-24 positions of mogrol. The sequential action of these or similar UGTs leads to the formation of the di-glucosylated this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data related to the mogroside biosynthetic pathway.

Table 1: Specific Activity and Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Product | Specific Activity | Km | Vmax | Reference(s) |

| Cucurbitadienol Synthase (SgCS variant 50R573L) | 2,3-oxidosqualene | Cucurbitadienol | 10.24 nmol min-1 mg-1 | Not Reported | Not Reported | |

| β-Glucosidase (immobilized) | Mogroside V | Siamenoside I / Mogroside IV | Not Reported | 3.31 mM | 1.04 mM/min |

Table 2: Accumulation of Mogroside Intermediates in S. grosvenorii Fruit

| Mogroside | Concentration at Early Maturity Stage | Predominant Stage | Reference(s) |

| This compound | Major Component | Early (0-15 days) | |

| Mogroside III | - | Mid (15-45 days) | |

| Mogroside V | - | Late (after 60 days) |

Table 3: Production of Mogrosides in Engineered Plants

| Plant | Mogroside Produced | Concentration | Reference(s) |

| Nicotiana benthamiana | Mogroside II-E | 339.27 - 5663.55 ng/g FW | |

| Nicotiana benthamiana | Mogroside III | 148.30 - 252.73 ng/g FW | |

| Arabidopsis thaliana | Siamenoside I | 29.65 - 1036.96 ng/g FW | |

| Arabidopsis thaliana | Mogroside III | 202.75 ng/g FW |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the mogroside biosynthetic pathway.

Heterologous Expression and Functional Characterization of Cucurbitadienol Synthase (SgCS) in Yeast

This protocol describes the functional expression of SgCS in a lanosterol synthase-deficient yeast strain.

-

Gene Cloning and Vector Construction:

-

The full-length coding sequence of SgCS (GenBank accession: HQ128567) is PCR amplified from S. grosvenorii cDNA.

-

The amplified fragment is cloned into a yeast expression vector, such as pYES2, under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation:

-

The recombinant plasmid is transformed into a lanosterol synthase-deficient Saccharomyces cerevisiae strain (e.g., GIL77) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

-

-

Yeast Culture and Induction:

-

Transformed yeast cells are grown in a selective medium (e.g., SC-Ura) with 2% glucose at 30°C.

-

For induction, cells are harvested, washed, and transferred to an induction medium containing 2% galactose and cultured for an additional 48-72 hours.

-

-

Extraction and Analysis of Triterpenes:

-

Yeast cells are harvested by centrifugation.

-

The cell pellet is saponified with 20% KOH in 50% ethanol at 80°C for 10 minutes.

-

The non-saponifiable lipids are extracted with n-hexane.

-

The hexane extract is dried, redissolved in a suitable solvent, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of cucurbitadienol.

-

In Vitro Enzymatic Assay of UDP-Glucosyltransferases (UGTs)

This protocol outlines the in vitro activity assay for UGTs involved in mogroside biosynthesis.

-

Heterologous Expression and Purification of UGTs:

-

The coding sequences of the target UGTs (e.g., UGT720-269-1, UGT94-289-3) are cloned into an E. coli expression vector (e.g., pET-28a(+)) with a purification tag (e.g., His-tag).

-

The recombinant protein is expressed in an appropriate E. coli strain (e.g., BL21(DE3)) upon induction with IPTG.

-

The cells are lysed, and the His-tagged UGT is purified using Ni-NTA affinity chromatography.

-

-

Enzymatic Reaction:

-

The reaction mixture (typically 50-100 µL) contains:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM MgCl2

-

1 mM dithiothreitol (DTT)

-

1 mM UDP-glucose (sugar donor)

-

100 µM mogrol or other mogroside acceptor substrate

-

Purified UGT enzyme (1-5 µg)

-

-

The reaction is incubated at 30°C for 1-4 hours.

-

-

Product Extraction and Analysis:

-

The reaction is stopped by the addition of an equal volume of methanol or ethyl acetate.

-

The products are extracted and the organic phase is collected and dried.

-

The residue is redissolved in methanol and analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) to identify and quantify the glycosylated products.

-

Quantification of Mogrosides by HPLC-MS/MS

This protocol describes a general method for the quantification of mogrosides in biological samples.

-

Sample Preparation:

-

Plant material is freeze-dried and ground to a fine powder.

-

A known amount of powder is extracted with 80% methanol via ultrasonication for 1 hour.

-

The extract is centrifuged, and the supernatant is collected, dried under nitrogen, and redissolved in methanol for analysis.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Gradient Program: A typical gradient might be: 0-5 min, 20-40% B; 5-10 min, 40-60% B; 10-15 min, 60-80% B, followed by a wash and re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each mogroside. For example, for Mogroside V, the transition m/z 1285.6 → 1123.5 is often used.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Caption: Biosynthetic pathway from squalene to this compound.

Caption: Workflow for UGT in vitro enzymatic assay.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway from squalene has provided a solid foundation for the metabolic engineering of this high-value natural sweetener. While the core enzymes have been identified and characterized, further research is needed to fully understand the regulatory mechanisms governing this pathway and to identify all the participating enzymes with certainty, particularly the cytochrome P450s involved in the final hydroxylation steps to form mogrol. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to optimize the production of mogrosides in heterologous systems, contributing to the development of sustainable and scalable sources of this natural, low-calorie sweetener.

References

- 1. academic.oup.com [academic.oup.com]

- 2. WO2021231728A1 - Biosynthesis of mogrosides - Google Patents [patents.google.com]

- 3. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

Mogroside IIe: A Technical Guide to its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of Mogroside IIe, a prominent triterpenoid glycoside from Siraitia grosvenorii. The following sections detail its modulation of key inflammatory signaling pathways, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the molecular interactions.

Core Anti-Inflammatory Mechanisms of this compound and Related Mogrosides

This compound and its structural analogs, such as Mogroside V and Mogroside IIIE, exert their anti-inflammatory effects through a multi-pronged approach, targeting several critical signaling cascades implicated in the inflammatory response. The primary mechanisms include the suppression of pro-inflammatory pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), the modulation of the NLRP3 inflammasome, and the activation of protective pathways such as the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

Mogroside V, a closely related compound, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophages by suppressing the phosphorylation of MAPKs.[1] It also inhibits the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[2][3] Specifically, Mogroside V has been observed to suppress the phosphorylation of p65 and p38 MAPK in LPS and interferon-gamma-induced bone marrow-derived macrophages under high glucose conditions.[4] This intervention leads to a significant reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5]

Modulation of the NLRP3 Inflammasome

Recent studies have highlighted the role of mogrosides in inhibiting the NLRP3 inflammasome, a multi-protein complex that triggers the activation of caspase-1 and the subsequent maturation and secretion of IL-1β and IL-18. Mogroside V has been shown to inhibit NLRP3-mediated granulosa cell pyroptosis and insulin resistance in a model of Polycystic Ovary Syndrome (PCOS). This is achieved by downregulating the expression of the NLRP3/Caspase-1/GSDMD pathway components.

Activation of the AMPK/SIRT1 Pathway

Mogroside IIIE, another related mogroside, alleviates high glucose-induced inflammation by activating the AMPK/SIRT1 signaling pathway. Activation of AMPK, a central regulator of cellular energy homeostasis, can lead to the downstream activation of SIRT1, which in turn can deacetylate and inhibit the activity of NF-κB.

Upregulation of the Nrf2 Antioxidant Pathway

Mogroside V has been demonstrated to activate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. By promoting the nuclear translocation of Nrf2, Mogroside V enhances the expression of downstream antioxidant enzymes, which helps to mitigate the oxidative stress that often accompanies inflammation.

Attenuation of IL-9 Signaling

In a model of acute pancreatitis, this compound was found to selectively decrease the level of Interleukin-9 (IL-9), a cytokine implicated in the pathogenesis of the disease. This effect was associated with a reduction in the activity of digestive enzymes, suggesting a novel anti-inflammatory mechanism mediated by the IL-9/IL-9 receptor pathway.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory effects of this compound and related compounds.

Table 1: In Vitro Anti-Inflammatory Effects of Mogrosides

| Compound | Cell Line | Inflammatory Stimulus | Concentration | Target | % Inhibition / Fold Change | Reference |

| Mogroside V | RAW264.7 | LPS | 100 mg/kg/day | Pro-inflammatory cytokines | Significantly reduced | |

| Mogroside V | BV-2 microglia | LPS (1 µg/mL) | 6.25, 12.5, 25 µM | TNF-α, IL-1β, IL-6 | Dose-dependent decrease | |

| Mogroside V | Bone marrow-derived macrophages | LPS + IFN-γ (high glucose) | Not specified | p-p65, p-p38 | Decreased | |

| Mogroside IIIE | MPC-5 podocytes | High glucose (25 mM) | 1, 10, 50 µM | TNF-α, IL-1β, IL-6 | Dose-dependent decrease | |

| This compound | AR42J pancreatic acinar cells | Cerulein + LPS | 5, 10, 20 µM | Trypsin and Cathepsin B activity | Dose-dependent decrease |

Table 2: In Vivo Anti-Inflammatory Effects of Mogrosides

| Compound | Animal Model | Disease Model | Dosage | Target | % Reduction / Effect | Reference |

| This compound | Mice | Acute Pancreatitis | Not specified | Serum IL-9 | Selectively decreased | |

| This compound | Rats | Type 2 Diabetic Cardiomyopathy | Not specified | Serum IL-1, IL-6, TNF-α | Dose-dependent downregulation | |

| Mogroside V | Mice | DSS-induced colitis | 100 mg/kg/day | Colonic pro-inflammatory factors | Improved health status |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's anti-inflammatory actions.

Cell Culture and Treatment (In Vitro)

-

Cell Lines: RAW 264.7 murine macrophages, BV-2 murine microglia, or AR42J rat pancreatic acinar cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (or other mogrosides) for a specified period (e.g., 1-2 hours).

-

Induce inflammation by adding an inflammatory stimulus such as Lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

-

Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant or serum samples.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected culture supernatants or serum samples, along with a standard curve of known cytokine concentrations, to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Wash the plate and add a substrate solution that reacts with the enzyme to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

-

Western Blot Analysis for Signaling Protein Expression

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., p-p65, p-MAPK, Nrf2) in cell lysates.

-

Procedure:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Signaling Pathway Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mogroside Ⅴ Inhibits M1 Polarization and Inflammation of Diabetic Mouse Macrophages via p38 MAPK/NF-Κb Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mogroside V alleviates inflammation response by modulating miR-21-5P/SPRY1 axis - Food & Function (RSC Publishing) [pubs.rsc.org]

Mogroside IIe as a Precursor to Mogroside V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of Mogroside V, a high-intensity natural sweetener, from its precursor Mogroside IIe. The document details the enzymatic conversion process, experimental protocols, and quantitative data to support research and development in this field.

Introduction

Mogrosides, triterpenoid glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit), are renowned for their intense sweetness without contributing caloric value. Among them, Mogroside V is a major sweet component. The biosynthesis of Mogroside V involves a series of glycosylation steps, with this compound serving as a key intermediate. This guide focuses on the enzymatic conversion of this compound to Mogroside V, a critical step in the natural sweetener's production.

The conversion pathway involves the sequential addition of glucose moieties to the this compound molecule, catalyzed by specific UDP-glucosyltransferases (UGTs). Understanding this process is crucial for optimizing the production of Mogroside V through biotechnological approaches.

Biosynthetic Pathway from this compound to Mogroside V

The transformation of this compound to Mogroside V is a multi-step enzymatic process. This compound, a di-glucoside of the aglycone mogrol, undergoes successive glycosylations to yield the final penta-glucoside, Mogroside V. The key enzymes mediating this pathway are UDP-glucosyltransferases (UGTs), which transfer glucose from UDP-glucose to the mogroside substrate.

The generally accepted pathway proceeds as follows:

-

This compound to Mogroside III: A UGT adds a glucose molecule to this compound.

-

Mogroside III to Siamenoside I and Mogroside IV: Further glycosylation of Mogroside III leads to the formation of these tetra-glycosylated intermediates.

-

Siamenoside I/Mogroside IV to Mogroside V: The final glycosylation step, catalyzed by a UGT, results in the formation of Mogroside V.

Several specific UGTs have been identified as key players in this pathway, including UGT94-289-3, UGTMS1, and UGTMS2.[1][2] These enzymes exhibit regio- and stereo-selectivity in their glycosylation activity.

Biosynthetic pathway from this compound to Mogroside V.

Quantitative Data

The efficiency of the enzymatic conversion of this compound and its intermediates to Mogroside V has been investigated in several studies. The following tables summarize key quantitative data, including conversion yields and kinetic parameters of the involved enzymes.

Table 1: Conversion Yields of Mogroside Biosynthesis

| Substrate | Enzyme(s) | Product(s) | Conversion Yield (%) | Reference |

| This compound | UGTMS1 | Mogroside IIIA | 82 | [1] |

| This compound | UGTMS2 | Mogroside IIIE, IIIA, Sia I, IVX, VX | 85 (total) | [1] |

| Mogroside IIIA | Engineered Yeast (Mog3) | Mogroside IV and V | >99 | [1] |

| This compound | Engineered Yeast (Mog3) | Mogroside IV and V | 62 | |

| Mogrol | UGTMG1, UGTMS1-M7, UGTMS2 | Mogroside V (VA, VX, V) | >99 (in vitro) | |

| Mogroside III | UGT94-289-3 | Sweet Mogrosides | 95 |

Table 2: Kinetic Parameters of UDP-Glucosyltransferases (UGTs)

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| UGTMS1 | This compound | 0.15 ± 0.02 | 0.012 ± 0.001 | |

| UGTMS2 | This compound | 0.21 ± 0.03 | 0.018 ± 0.002 | |

| Immobilized β-glucosidase | pNPG | 0.33 | 0.29 (μmol/min) |

Experimental Protocols

This section provides a general framework for the key experiments involved in the study of Mogroside V biosynthesis from this compound.

UDP-Glucosyltransferase (UGT) Activity Assay

This protocol is designed to measure the activity of UGTs in converting mogroside substrates.

Materials:

-

Purified UGT enzyme

-

Mogroside substrate (e.g., this compound)

-

UDP-glucose (UDPG)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

MgCl2 (e.g., 10 mM)

-

Methanol (for reaction termination)

-

HPLC system for analysis

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and the mogroside substrate in a microcentrifuge tube.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 40°C) for 5 minutes.

-

Initiate the reaction by adding UDPG.

-

Incubate the reaction for a specific time period (e.g., 15-60 minutes).

-

Terminate the reaction by adding an equal volume of cold methanol.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the remaining substrate and the formed product.

A bioluminescent assay, such as the UDP-Glo™ Glycosyltransferase Assay, can also be used to detect the release of UDP, providing a high-throughput method for measuring UGT activity.

Product Purification by Preparative HPLC

This protocol outlines the purification of Mogroside V from the enzymatic reaction mixture.

Materials:

-

Enzymatic reaction mixture

-

Preparative HPLC system

-

C18 column

-

Mobile phase: Acetonitrile and water

-

Rotary evaporator

Procedure:

-

Concentrate the enzymatic reaction mixture under vacuum.

-

Dissolve the residue in a minimal amount of the mobile phase.

-

Inject the sample onto the preparative HPLC system equipped with a C18 column.

-

Elute the compounds using a gradient of acetonitrile in water.

-

Collect the fractions corresponding to the Mogroside V peak.

-

Combine the collected fractions and remove the solvent using a rotary evaporator to obtain purified Mogroside V.

Quantitative Analysis of Mogrosides by HPLC

This protocol is for the quantification of mogrosides in samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.

Procedure:

-

Prepare standard solutions of this compound, Mogroside V, and other relevant mogrosides of known concentrations.

-

Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.

-

Inject a fixed volume of the standard and sample solutions into the HPLC system.

-

Run the HPLC with a suitable gradient program to achieve good separation of the mogrosides.

-

Detect the mogrosides using a UV detector (e.g., at 203 nm) or a CAD.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of each mogroside in the sample by comparing its peak area to the calibration curve.

Structural Characterization by NMR and MS

The purified Mogroside V can be structurally confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

NMR Spectroscopy: 1H NMR and 13C NMR are used to determine the chemical structure, including the confirmation of the aglycone structure and the number and linkage of the glucose units.

-

Mass Spectrometry: Electrospray ionization (ESI-MS) is typically used to determine the molecular weight of the compound, further confirming its identity.

Experimental Workflow

The following diagram illustrates the overall workflow for the enzymatic synthesis and analysis of Mogroside V from this compound.

Overall experimental workflow.

Conclusion

The enzymatic conversion of this compound to Mogroside V represents a key area of research for the production of this valuable natural sweetener. This technical guide has provided a comprehensive overview of the biosynthetic pathway, quantitative data, and detailed experimental protocols to aid researchers in this field. By leveraging the information presented, scientists and drug development professionals can further explore and optimize the biotechnological production of Mogroside V, contributing to the availability of healthy sugar alternatives.

References

Unveiling the Therapeutic Potential of Mogroside IIe: A Pharmacological Deep Dive

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the pharmacological properties of Mogroside IIe, a cucurbitane triterpenoid glycoside found in the unripe fruit of Siraitia grosvenorii (monk fruit). While its parent compounds, particularly Mogroside V, are renowned for their intense sweetness and use as natural sweeteners, emerging research has illuminated the significant therapeutic potential of this compound in various disease models. This document serves as a technical guide, summarizing the current understanding of this compound's mechanisms of action, presenting available quantitative data, detailing relevant experimental methodologies, and visualizing key signaling pathways.

Introduction to this compound

This compound is a key intermediate in the biosynthesis of the sweeter mogrosides, such as Mogroside V.[1] Interestingly, studies on the pharmacokinetics of Mogroside V have revealed that it is metabolized into this compound and other smaller mogrosides, suggesting that the biological activities attributed to Mogroside V may, in part, be mediated by its metabolites.[2][3] This has spurred interest in the direct pharmacological investigation of this compound. This guide will focus on two primary areas where this compound has shown promising effects: diabetic cardiomyopathy and acute pancreatitis.

Pharmacodynamics: Mechanisms of Action and Therapeutic Effects

This compound exhibits a range of pharmacological activities, primarily centered around anti-apoptotic and anti-inflammatory effects. The following sections delve into its specific actions in preclinical models of diabetic cardiomyopathy and acute pancreatitis.

Amelioration of Diabetic Cardiomyopathy

Diabetic cardiomyopathy is a serious complication of diabetes characterized by cardiac dysfunction in the absence of coronary artery disease and hypertension. A key pathological feature is cardiomyocyte apoptosis. This compound has been shown to mitigate this condition by directly targeting the apoptotic signaling pathways in cardiomyocytes.[4][5]

Key Findings:

-

Inhibition of Cardiomyocyte Apoptosis: this compound demonstrates a dose-dependent reduction in cardiomyocyte apoptosis in both in vivo models of type 2 diabetic rats and in vitro models using H9c2 cardiomyocytes.

-

Modulation of Apoptotic Proteins: The anti-apoptotic effect is achieved through the regulation of key signaling molecules. This compound has been observed to decrease the expression of pro-apoptotic proteins such as active caspase-3, -8, -9, -12, and Bax, while promoting the expression of the anti-apoptotic protein Bcl-2.

-

Improvement in Cardiac Function and Biochemical Profile: Treatment with this compound in diabetic rats led to a significant decrease in fasting blood glucose, total cholesterol, triglycerides, and low-density lipoprotein (LDL) levels, alongside an increase in high-density lipoprotein (HDL) levels. Furthermore, it improved cardiac function by reducing lactate dehydrogenase 2 (LDH2), creatine phosphokinase isoenzyme (CKMB), and creatine kinase (CK) levels.

-

Anti-inflammatory Effects: this compound also exhibits anti-inflammatory properties by inhibiting the secretion of pro-inflammatory cytokines such as interleukin-1 (IL-1), IL-6, and tumor necrosis factor-α (TNF-α) in the context of diabetic cardiomyopathy.

Table 1: Summary of this compound's Effects on Diabetic Cardiomyopathy Markers

| Parameter | Effect of this compound | Quantitative Data Availability | Reference |

| Biochemical Markers | |||

| Fasting Blood Glucose | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |

| Total Cholesterol (TC) | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |

| Triglycerides (TG) | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |

| Low-Density Lipoprotein (LDL) | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |

| High-Density Lipoprotein (HDL) | ↑ | Dose-dependent increase observed, specific values in referenced study. | |

| Cardiac Injury Markers | |||

| Lactate Dehydrogenase 2 (LDH2) | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |

| Creatine Kinase-MB (CK-MB) | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |

| Creatine Kinase (CK) | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |

| Apoptosis Markers | |||

| Active Caspase-3 | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |

| Active Caspase-8 | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |

| Active Caspase-9 | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |

| Active Caspase-12 | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |

| Bax | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |

| Bcl-2 | ↑ | Dose-dependent increase observed, specific values in referenced study. | |

| Inflammatory Markers | |||

| Interleukin-1 (IL-1) | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |

| Interleukin-6 (IL-6) | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |

| Tumor Necrosis Factor-α (TNF-α) | ↓ | Dose-dependent decrease observed, specific values in referenced study. |

Note: Specific IC50 or EC50 values for this compound in these assays are not currently available in the reviewed literature.

Inhibition of Digestive Enzymes in Acute Pancreatitis

Acute pancreatitis is an inflammatory condition of the pancreas characterized by the premature activation of digestive enzymes within the pancreas, leading to autodigestion and tissue damage. This compound has been found to ameliorate acute pancreatitis by inhibiting these digestive enzymes through a novel signaling pathway.

Key Findings:

-

Inhibition of Trypsin and Cathepsin B: this compound dose- and time-dependently decreases the activity of trypsin and cathepsin B, key enzymes in the pathogenesis of acute pancreatitis, in pancreatic acinar cells.

-

Reduction of Pancreatic Injury Markers: In a mouse model of acute pancreatitis, this compound treatment significantly reduced serum levels of lipase and amylase.

-

Downregulation of IL-9/IL-9 Receptor Signaling: A key mechanistic discovery is that this compound exerts its inhibitory effects on digestive enzymes by downregulating the Interleukin-9 (IL-9)/IL-9 receptor signaling pathway. The study found that exogenous IL-9 could reverse the protective effects of this compound.

Table 2: Summary of this compound's Effects on Acute Pancreatitis Markers

| Parameter | Effect of this compound | Quantitative Data Availability | Reference |

| Digestive Enzymes | |||

| Trypsin Activity | ↓ | Dose- and time-dependent decrease observed. | |

| Cathepsin B Activity | ↓ | Dose- and time-dependent decrease observed. | |

| Serum Lipase | ↓ | Significant reduction observed in vivo. | |

| Serum Amylase | ↓ | Significant reduction observed in vivo. | |

| Signaling Molecules | |||

| Interleukin-9 (IL-9) | ↓ | Decreased levels observed in vivo. |

Note: Specific IC50 or EC50 values for this compound in these assays are not currently available in the reviewed literature.

Pharmacokinetics and Metabolism

Direct pharmacokinetic studies on this compound are limited. However, research on the metabolism of Mogroside V provides significant insights.

-

Metabolism of Parent Mogrosides: Following oral administration, larger mogrosides like Mogroside V are not significantly absorbed systemically. Instead, they are hydrolyzed by digestive enzymes and the gut microbiota into smaller mogrosides, including this compound, and ultimately to the aglycone, mogrol.

-

Distribution: As a metabolite of Mogroside V, this compound has been detected in various organs, including the heart, liver, spleen, and lungs of rats, suggesting it may contribute to the systemic bioactivities of orally administered Mogroside V.

-

Bioavailability: The oral bioavailability of Mogroside V is low, with its metabolite mogrol being the primary form detected in plasma after oral administration. This suggests that the pharmacological effects observed may be attributable to its metabolites like this compound.

Further studies are required to characterize the full ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound when administered directly.

Experimental Protocols

This section provides generalized methodologies for the key experiments cited in the investigation of this compound's pharmacological properties. These protocols are intended as a guide and may require optimization for specific laboratory conditions.

Cell Viability Assay (CCK-8 Assay) for Cardiomyocytes

This protocol is based on the methodology used to assess the effect of this compound on H9c2 cardiomyocyte viability.

-

Cell Culture: H9c2 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates. After reaching confluence, they are pre-treated with varying concentrations of this compound (e.g., 20, 50, and 100 µM) for 4 hours. Subsequently, apoptosis is induced by adding an inducing agent (e.g., 1.5 mM homocysteine) for 24 hours.

-

CCK-8 Assay: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours at 37°C.

-

Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blotting for Apoptosis-Related Proteins in Cardiomyocytes

This generalized protocol is for the detection of proteins such as caspase-3 and Bax in H9c2 cells.

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail. The lysate is centrifuged, and the supernatant containing the total protein is collected.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin) overnight at 4°C. Specific antibody dilutions should be optimized.

-

Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry (IHC) for Apoptosis-Related Proteins in Heart Tissue

This protocol is a general guide for the IHC staining of proteins like Bax in rat heart tissue sections.

-

Tissue Preparation: Rat hearts are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned (e.g., 4-5 µm thickness).

-

Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval, for example, by heating in a citrate buffer (pH 6.0).

-

Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific binding is blocked with a blocking serum (e.g., goat serum).

-

Primary Antibody Incubation: Sections are incubated with the primary antibody (e.g., anti-Bax) overnight at 4°C. The optimal antibody concentration needs to be determined.

-

Secondary Antibody and Detection: After washing, sections are incubated with a biotinylated secondary antibody followed by a streptavidin-HRP complex. The signal is developed using a DAB chromogen solution.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a coverslip.

-

Analysis: The stained sections are observed under a microscope, and the intensity and distribution of the staining are analyzed.

Signaling Pathways and Visualizations

The pharmacological effects of this compound are mediated through the modulation of specific signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways involved.

Cardiomyocyte Apoptosis Signaling Pathway

This compound has been shown to inhibit cardiomyocyte apoptosis by modulating both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. It downregulates key executioner caspases and pro-apoptotic proteins while upregulating anti-apoptotic proteins.

Caption: this compound's inhibition of cardiomyocyte apoptosis pathways.

IL-9 Signaling Pathway in Pancreatic Acinar Cells

In acute pancreatitis, this compound has been found to inhibit the activation of digestive enzymes by downregulating the IL-9 signaling pathway in pancreatic acinar cells. This pathway involves the binding of IL-9 to its receptor, leading to downstream signaling that promotes enzyme activation.

Caption: this compound's inhibitory effect on the IL-9 signaling pathway in pancreatitis.

Conclusion and Future Directions

This compound is emerging as a promising therapeutic agent with significant anti-apoptotic and anti-inflammatory properties. Its beneficial effects in preclinical models of diabetic cardiomyopathy and acute pancreatitis highlight its potential for further drug development. However, several key areas require further investigation:

-

Quantitative Efficacy: Determination of specific IC50 and EC50 values for this compound in various assays is crucial for a more precise understanding of its potency.

-

Pharmacokinetics: A comprehensive ADME profile of this compound is needed to understand its absorption, distribution, metabolism, and excretion, which will be vital for dosage and formulation development.

-

Detailed Mechanisms: Further elucidation of the upstream and downstream targets of this compound in its key signaling pathways will provide a more complete picture of its mechanism of action.

-

Clinical Translation: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human populations for the targeted disease indications.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. The compiled data and methodologies, along with the visualized signaling pathways, should serve as a valuable resource to guide future research and development efforts in this exciting area of natural product pharmacology.

References

- 1. The pharmacokinetic profiles of mogrosides in T2DM rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound Ameliorates Cardiomyopathy by Suppressing Cardiomyocyte Apoptosis in a Type 2 Diabetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Ameliorates Cardiomyopathy by Suppressing Cardiomyocyte Apoptosis in a Type 2 Diabetic Model - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Potential of Mogroside IIe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside IIe is a cucurbitane glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. While the sweetening properties of mogrosides are well-established, emerging research is shedding light on their therapeutic potential, including their antioxidant capabilities. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Antioxidants, such as mogrosides, can mitigate oxidative damage and represent a promising avenue for therapeutic intervention. This technical guide provides an in-depth exploration of the antioxidant potential of this compound, summarizing available data, detailing experimental methodologies, and elucidating potential molecular mechanisms of action. Although direct research on this compound is still developing, this guide consolidates current knowledge on closely related mogrosides to provide a comprehensive overview for researchers and drug development professionals.

Direct Antioxidant Potential: In Vitro Scavenging Activity

Direct antioxidant activity is often assessed through in vitro chemical assays that measure the ability of a compound to scavenge synthetic free radicals. While specific data for this compound is limited, studies on mogroside extracts and closely related compounds like Mogroside V provide valuable insights into the potential free-radical scavenging capabilities of this class of molecules.

A study on a mogroside extract (MGE), in which Mogroside V was a major component, demonstrated moderate free radical scavenging activity in DPPH and ABTS assays.[1] Another investigation into the antioxidant activities of Mogroside V and 11-oxo-mogroside V detailed their efficacy in scavenging superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[2]

| Compound | Assay | IC50 / EC50 Value (µg/mL) | Positive Control | Control IC50 (µg/mL) | Reference |

| Mogroside Extract (MGE) | DPPH Radical Scavenging | 1118.1 | Ascorbic Acid | 9.6 | [1] |

| Mogroside Extract (MGE) | ABTS Radical Scavenging | 1473.2 | Trolox | 47.9 | [1] |

| Mogroside V | Superoxide (O₂⁻) Scavenging | - | - | - | [2] |

| 11-oxo-mogroside V | Superoxide (O₂⁻) Scavenging | 4.79 | - | - | |

| Mogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | - | - | - | |

| 11-oxo-mogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | - | - | |

| Mogroside V | Hydroxyl Radical (•OH) Scavenging | 48.44 | - | - | |

| 11-oxo-mogroside V | Hydroxyl Radical (•OH) Scavenging | 146.17 | - | - |

Experimental Protocols

Standardized protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are detailed methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Prepare a series of dilutions of the test compound and the positive control in the same solvent.

-

In a 96-well plate, add a specific volume of the test compound or standard to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance is measured at a specific wavelength (typically around 517 nm).

-

A blank containing the solvent and the test compound, and a control containing the solvent and the DPPH solution are also measured.

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

-

Reagents and Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compound (this compound)

-

Positive control (e.g., Trolox, Ascorbic acid)

-

Spectrophotometer

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

-

The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.

-

The ABTS•+ solution is then diluted with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

A specific volume of the diluted ABTS•+ solution is mixed with a specific volume of the test compound or standard at various concentrations.

-

The reaction mixture is incubated for a defined period (e.g., 6 minutes) at room temperature.

-

The absorbance is measured at 734 nm.

-

The percentage of inhibition is calculated using the same formula as in the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

-

Cellular Antioxidant Mechanisms and Signaling Pathways

Beyond direct radical scavenging, antioxidants can exert their effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins.

AMPK/SIRT1 Signaling Pathway

Research on Mogroside IIIE, a closely related mogroside, has demonstrated its ability to alleviate high glucose-induced oxidative stress in podocytes through the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway. This pathway is a key regulator of cellular energy homeostasis and stress resistance.

-

Mechanism of Action:

-

Under conditions of cellular stress, such as high glucose levels, the AMP/ATP ratio increases, leading to the activation of AMPK.

-

Activated AMPK, in turn, activates SIRT1, a NAD+-dependent deacetylase.

-

SIRT1 can then deacetylate and activate downstream targets, including transcription factors that regulate the expression of antioxidant enzymes.

-

This cascade ultimately leads to a reduction in intracellular ROS levels and protection against oxidative damage.

-

Potential Involvement of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding a wide array of antioxidant and cytoprotective proteins, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). Many natural products exert their antioxidant effects through the activation of this pathway. While direct evidence for this compound activating the Nrf2 pathway is currently lacking, it represents a plausible and important mechanism that warrants further investigation.

Experimental Workflow for Evaluating Antioxidant Potential

A comprehensive evaluation of the antioxidant potential of a compound like this compound involves a multi-step process, from initial in vitro screening to more complex cellular and in vivo models.

Conclusion and Future Directions

The available evidence, primarily from studies on mogroside extracts and closely related compounds, suggests that this compound likely possesses antioxidant properties. These may be mediated through both direct free-radical scavenging and the modulation of key intracellular signaling pathways that govern the cellular antioxidant response. However, to fully elucidate the antioxidant potential of this compound, further research is imperative.

Future investigations should focus on:

-

Direct Quantification: Determining the IC50 or equivalent values of pure this compound in a comprehensive panel of antioxidant assays (DPPH, ABTS, ORAC, FRAP).

-

Cellular Efficacy: Evaluating the ability of this compound to mitigate oxidative stress in various cell models and quantifying its impact on intracellular ROS levels.

-

Mechanism of Action: Investigating the specific signaling pathways modulated by this compound, with a particular focus on the Nrf2-ARE and AMPK/SIRT1 pathways, to understand its molecular mechanism of action.

-

In Vivo Studies: Assessing the bioavailability and efficacy of this compound in animal models of diseases associated with oxidative stress.

A thorough understanding of the antioxidant potential of this compound will be crucial for its potential development as a therapeutic agent for the prevention and treatment of a wide range of oxidative stress-related pathologies.

References

Mogroside IIe in Monk Fruit: A Technical Guide on its Natural Occurrence and Concentration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside IIe, a cucurbitane-type triterpenoid glycoside, is a key component in the early stages of monk fruit (Siraitia grosvenorii) development. While not one of the principal sweet-tasting mogrosides like Mogroside V, its significance lies in its role as a biosynthetic precursor to the sweeter and more abundant mogrosides.[1][2] Understanding the natural occurrence and concentration of this compound is crucial for optimizing harvesting times, developing efficient extraction and purification processes, and for researchers investigating the biosynthesis of these commercially important natural sweeteners. This technical guide provides an in-depth overview of the current scientific understanding of this compound in monk fruit, including its concentration at various maturity stages, detailed experimental protocols for its analysis, and a visualization of its position in the mogroside biosynthetic pathway.

Data Presentation: Concentration of this compound

This compound is the predominant mogroside in the early stages of monk fruit development, with its concentration decreasing as the fruit matures.[1] It is biosynthetically converted into other mogrosides, such as Mogroside III, and subsequently to the highly sweet Mogroside V.[1] The following table summarizes the quantitative data on this compound concentration at different stages of monk fruit maturity, based on available scientific literature.

| Days After Flowering (DAF) | This compound Concentration (% of Total Mogrosides) | Key Observations | Reference |

| Early Stage (e.g., <30 DAF) | Major Component | This compound is the most abundant mogroside. | [2] |

| Mid Stage (e.g., 30-55 DAF) | Decreasing | Concentration declines as it is converted to Mogroside III and other mogrosides. | |

| Late Stage (e.g., >60 DAF) | Minor Component or Undetectable | Mogroside V becomes the predominant mogroside. |

Note: Specific mg/g or percentage dry weight values for this compound at discrete time points are not consistently reported across the literature in a single comprehensive study. The data presented reflects the general trend observed in multiple studies.

Experimental Protocols

Extraction of this compound from Monk Fruit

An efficient extraction method is critical for the accurate quantification of this compound. Ultrasonic-assisted extraction (UAE) is a commonly employed technique that offers high efficiency and reproducibility.

Protocol: Ultrasonic-Assisted Extraction (UAE)

-

Sample Preparation:

-

Harvest monk fruit at the desired stage of maturity.

-

Wash the fruit to remove any surface contaminants.

-

Separate the peel, pulp, and seeds if differential analysis is required. Otherwise, use the whole fruit.

-

Lyophilize (freeze-dry) the fruit material to a constant weight to remove moisture.

-

Grind the dried fruit material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

-

-

Extraction Procedure:

-

Weigh a precise amount of the dried monk fruit powder (e.g., 1.0 g).

-

Place the powder in an extraction vessel (e.g., a 50 mL centrifuge tube).

-

Add the extraction solvent. A common solvent system is 80% methanol in water (v/v). The solid-to-liquid ratio can be optimized, with a typical starting point being 1:20 (g/mL).

-

Place the extraction vessel in an ultrasonic bath.

-

Sonication parameters should be optimized for the specific equipment and sample. Typical parameters are:

-

Frequency: 40 kHz

-

Power: 100 W

-

Temperature: 55-60°C

-

Time: 30-45 minutes

-

-

After sonication, centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to pellet the solid material.

-

Carefully decant the supernatant, which contains the extracted mogrosides.

-

For exhaustive extraction, the pellet can be re-extracted two more times with fresh solvent, and the supernatants combined.

-

-

Sample Preparation for Analysis:

-

Filter the combined supernatant through a 0.22 µm syringe filter to remove any particulate matter before HPLC-MS/MS analysis.

-

Quantification of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of mogrosides.

Protocol: HPLC-MS/MS Analysis

-

Instrumentation:

-

HPLC system equipped with a binary pump, autosampler, and column oven.

-

A C18 reversed-phase column is typically used for separation (e.g., Agilent Poroshell 120 SB C18).

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic mogrosides. An example gradient is:

-

0-2 min: 30% B

-

2-10 min: 30-95% B

-

10-12 min: 95% B

-

12.1-15 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): This is a highly selective and sensitive mode for quantification. Specific precursor-to-product ion transitions for this compound and other mogrosides are monitored.

-

This compound: The specific m/z transitions would need to be determined by infusing a pure standard of this compound.

-

-

Source Parameters: These need to be optimized for the specific instrument but typical values include:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Gas flows (e.g., cone gas, desolvation gas) should be optimized for maximum signal intensity.

-

-

-

Quantification:

-

A calibration curve is constructed using a certified reference standard of this compound at various concentrations.

-

The peak area of this compound in the sample is compared to the calibration curve to determine its concentration.

-

Mandatory Visualization

Caption: Biosynthetic pathway of major mogrosides in monk fruit.

Caption: Experimental workflow for this compound analysis.

References

An In-depth Technical Guide on the Interaction of Mogroside IIe with Digestive Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside IIe, a cucurbitane glycoside found in the fruit of Siraitia grosvenorii, is a key intermediate in the biosynthesis of the potent natural sweetener Mogroside V. While the sensory properties of mogrosides are well-documented, their interactions with the human digestive system are an area of growing research interest. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with digestive enzymes. It synthesizes available data on its metabolic fate, its effects on key enzymes involved in nutrient digestion, and detailed experimental protocols for in vitro analysis. The information presented herein is intended to support further research into the physiological effects of this compound and its potential applications in the fields of nutrition, pharmacology, and drug development.

Introduction

Mogrosides are a class of triterpene glycosides that are the primary source of the intense sweetness of monk fruit (Siraitia grosvenorii). This compound is a notable precursor to the more abundant and sweeter Mogroside V. As the consumption of non-caloric natural sweeteners increases, a thorough understanding of their behavior during digestion is crucial. This includes their stability in the gastrointestinal tract, their direct or indirect effects on digestive enzymes, and their subsequent metabolism. This guide focuses specifically on this compound, consolidating the available scientific evidence regarding its interactions with key digestive enzymes such as proteases, lipases, and glycosidases.

Metabolic Fate and Stability of Mogrosides

Current research indicates that mogrosides, including this compound, are not significantly absorbed in the upper gastrointestinal tract. Instead, they are primarily metabolized by the gut microbiota.

2.1. Stability in Simulated Gastrointestinal Fluids

While specific studies on the stability of this compound in simulated gastric and intestinal fluids are limited, research on the closely related Mogroside V suggests that it is stable under these conditions. It is therefore hypothesized that this compound also remains largely intact until it reaches the lower intestine where the gut microbiota resides.

2.2. Metabolism by Gut Microbiota

Upon reaching the colon, mogrosides undergo deglycosylation by bacterial enzymes. This process involves the stepwise removal of glucose units, leading to the formation of smaller mogrosides and ultimately the aglycone, mogrol. This compound is a key metabolite in the breakdown of Mogroside V and is further metabolized to other smaller mogrosides and mogrol. This metabolic pathway is crucial as the biological activities of mogrosides are often attributed to their metabolites.

Metabolic pathway of Mogroside V to Mogrol by gut microbiota.

Interaction with Digestive Enzymes: Quantitative Data

The direct inhibitory effects of pure this compound on several key digestive enzymes have not been extensively quantified in the scientific literature. Much of the available data pertains to its role in a disease model of acute pancreatitis, where its effects are mediated through a signaling pathway rather than direct enzyme inhibition.

| Enzyme | Test System | This compound Concentration | Observed Effect | IC50 Value | Reference |